2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 2-methoxyphenylpiperazine with 3-methylphenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives of the original compound.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in the study of alpha1-adrenergic receptors.
Biology: Investigated for its potential effects on smooth muscle contraction and neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Industry: Potential use in the development of new pharmaceuticals targeting alpha1-adrenergic receptors.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles and are targets for endogenous neurotransmitters like noradrenaline and epinephrine. By binding to these receptors, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can modulate physiological responses such as vasoconstriction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostate hyperplasia.
Urapidil: Used for its antihypertensive properties and also targets alpha1-adrenergic receptors.
Uniqueness
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety over other similar compounds .
Biological Activity
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, also known by its CAS number 1251707-12-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is primarily recognized for its interaction with alpha1-adrenergic receptors, which play crucial roles in various physiological processes, including smooth muscle contraction and neurotransmitter release.
- Molecular Formula : C20H25N3O2
- Molecular Weight : 339.44 g/mol
- CAS Number : 1251707-12-6
The biological activity of this compound is largely attributed to its ability to act as an antagonist at alpha1-adrenergic receptors. By binding to these receptors, it can modulate physiological responses such as vasoconstriction and neurotransmitter release, making it a potential candidate for treating conditions like hypertension and benign prostatic hyperplasia .
1. Adrenergic Receptor Interaction
Research indicates that this compound exhibits selective binding affinity for alpha1-adrenergic receptors. This interaction can lead to:
- Vasodilation : By inhibiting alpha1 receptor-mediated vasoconstriction, the compound may lower blood pressure.
- Smooth Muscle Relaxation : Its action on smooth muscle tissues could provide therapeutic benefits in urological disorders.
3. Neurotransmitter Modulation
The compound's ability to influence neurotransmitter systems may position it as a candidate for treating neurological disorders. Its structural similarity to known psychoactive agents raises the possibility of effects on serotonin and dopamine pathways, warranting further investigation into its psychopharmacological properties.
Table 1: Summary of Biological Activities
Research Insights
A study highlighted the potential of piperazine derivatives in treating cardiovascular diseases by targeting adrenergic receptors. The findings suggest that modifications in the piperazine structure can enhance receptor selectivity and reduce side effects associated with non-selective adrenergic antagonists .
Synthesis and Production
The synthesis of this compound typically involves reacting 2-methoxyphenylpiperazine with 3-methylphenylacetyl chloride under basic conditions (e.g., using triethylamine). This method ensures high yields and purity, which are critical for subsequent biological evaluations.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-5-7-17(14-16)21-20(24)15-22-10-12-23(13-11-22)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENSXJYDPMBEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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